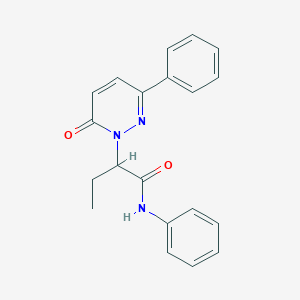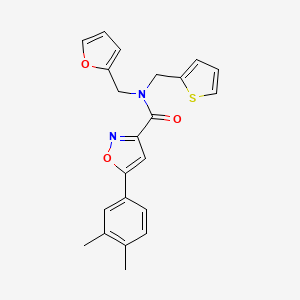
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a pyridazinone ring fused with a phenyl group and a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions using phenyl halides or phenylboronic acids in the presence of suitable catalysts.
Attachment of the Butanamide Moiety: The butanamide moiety can be attached through amide bond formation reactions, typically using carboxylic acid derivatives and amines in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridazinone rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic targets.
Mécanisme D'action
The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and inhibiting their catalytic activity.
Modulating Receptor Function: Interacting with receptors on cell surfaces and altering their signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their replication or transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-oxo-3-(4-fluorophenyl)pyridazin-1-yl)butanoic acid: A similar compound with a fluorophenyl group instead of a phenyl group.
2-(6-oxo-3-(4-methylphenyl)pyridazin-1-yl)butanoic acid: A similar compound with a methylphenyl group.
Uniqueness
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide is unique due to its specific combination of a pyridazinone core, phenyl group, and butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H19N3O2 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-phenylbutanamide |
InChI |
InChI=1S/C20H19N3O2/c1-2-18(20(25)21-16-11-7-4-8-12-16)23-19(24)14-13-17(22-23)15-9-5-3-6-10-15/h3-14,18H,2H2,1H3,(H,21,25) |
Clé InChI |
OACJZJHAVPEQNX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=CC=CC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11362183.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11362184.png)
![Ethyl 4-methyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11362191.png)
![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide](/img/structure/B11362217.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)butanamide](/img/structure/B11362218.png)
![N-[(4-chlorophenyl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11362219.png)
![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B11362226.png)
![5-(4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11362228.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11362231.png)

![5-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11362239.png)
![3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11362246.png)
![N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-4-chlorobenzamide](/img/structure/B11362269.png)
![5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11362270.png)
